molecular formula C6H7NO5 B14189226 2-Hydroxy-6-imino-5-oxooxane-2-carboxylic acid CAS No. 922178-54-9

2-Hydroxy-6-imino-5-oxooxane-2-carboxylic acid

Katalognummer: B14189226
CAS-Nummer: 922178-54-9
Molekulargewicht: 173.12 g/mol
InChI-Schlüssel: BCUGIRJSASYCGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy-6-imino-5-oxooxane-2-carboxylic acid is a heterocyclic compound with a unique structure that includes both hydroxyl and imino functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-imino-5-oxooxane-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable aldehyde with an amine in the presence of an acid catalyst to form the oxane ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-6-imino-5-oxooxane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the imino group can produce an amine.

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-6-imino-5-oxooxane-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of polymers and other advanced materials.

Wirkmechanismus

The mechanism by which 2-Hydroxy-6-imino-5-oxooxane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. The hydroxyl and imino groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound may also participate in redox reactions, altering cellular pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Hydroxy-5-oxooxane-2-carboxylic acid: Lacks the imino group, which may affect its reactivity and applications.

    6-Imino-5-oxooxane-2-carboxylic acid: Lacks the hydroxyl group, which can influence its chemical behavior and interactions.

Uniqueness

2-Hydroxy-6-imino-5-oxooxane-2-carboxylic acid is unique due to the presence of both hydroxyl and imino groups, which provide a versatile platform for chemical modifications and interactions. This dual functionality makes it a valuable compound for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

922178-54-9

Molekularformel

C6H7NO5

Molekulargewicht

173.12 g/mol

IUPAC-Name

2-hydroxy-6-imino-5-oxooxane-2-carboxylic acid

InChI

InChI=1S/C6H7NO5/c7-4-3(8)1-2-6(11,12-4)5(9)10/h7,11H,1-2H2,(H,9,10)

InChI-Schlüssel

BCUGIRJSASYCGP-UHFFFAOYSA-N

Kanonische SMILES

C1CC(OC(=N)C1=O)(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.